Cas no 1004081-51-9 (N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide)

N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a fluorinated pyrazolo-pyrazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 3-fluorophenyl acetamide moiety linked to a pyrazolo[1,5-a]pyrazine core, substituted with a 4-methoxyphenyl group at the 2-position. The presence of both fluorine and methoxy substituents may enhance metabolic stability and binding affinity in biological systems. This compound is of interest for its potential as a scaffold in kinase inhibitor development or as an intermediate in synthetic pathways. Its well-defined heterocyclic framework offers opportunities for further structural modifications to optimize pharmacological properties.
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide structure
1004081-51-9 structure
Product name:N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
CAS No:1004081-51-9
MF:C21H21FN4O3
MW:396.414848089218
CID:5342634

N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
    • N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
    • Inchi: 1S/C21H21FN4O3/c1-29-17-7-5-14(6-8-17)18-12-19-21(28)25(9-10-26(19)24-18)13-20(27)23-16-4-2-3-15(22)11-16/h2-11,18-19,24H,12-13H2,1H3,(H,23,27)
    • InChI Key: XQPNZKUNLUNZCX-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)NC(CN1C=CN2C(C1=O)CC(C1C=CC(=CC=1)OC)N2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 637
  • Topological Polar Surface Area: 73.9
  • XLogP3: 2.2

N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3167-1300-1mg
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
1004081-51-9 90%+
1mg
$54.0 2023-04-24
Life Chemicals
F3167-1300-2mg
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
1004081-51-9 90%+
2mg
$59.0 2023-04-24
Life Chemicals
F3167-1300-3mg
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
1004081-51-9 90%+
3mg
$63.0 2023-04-24
Life Chemicals
F3167-1300-75mg
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
1004081-51-9 90%+
75mg
$208.0 2023-04-24
Life Chemicals
F3167-1300-10μmol
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
1004081-51-9 90%+
10μl
$69.0 2023-04-24
Life Chemicals
F3167-1300-15mg
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
1004081-51-9 90%+
15mg
$89.0 2023-04-24
Life Chemicals
F3167-1300-2μmol
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
1004081-51-9 90%+
2μl
$57.0 2023-04-24
Life Chemicals
F3167-1300-5mg
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
1004081-51-9 90%+
5mg
$69.0 2023-04-24
Life Chemicals
F3167-1300-4mg
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
1004081-51-9 90%+
4mg
$66.0 2023-04-24
Life Chemicals
F3167-1300-20mg
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
1004081-51-9 90%+
20mg
$99.0 2023-04-24

Additional information on N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Research Brief on N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide (CAS: 1004081-51-9)

Recent studies on the compound N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide (CAS: 1004081-51-9) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazolo[1,5-a]pyrazine core, has garnered attention due to its selective inhibitory activity against specific kinase targets implicated in various diseases, including cancer and inflammatory disorders.

The synthesis and structural optimization of this compound have been extensively explored to enhance its pharmacokinetic properties and target specificity. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have detailed novel synthetic routes and structure-activity relationship (SAR) studies, which have led to improved derivatives with higher potency and reduced off-target effects.

In vitro and in vivo studies have demonstrated that N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide exhibits significant inhibitory effects on key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer. Preclinical data suggest that this compound could serve as a lead molecule for the development of targeted therapies, particularly in oncology.

Furthermore, recent advancements in crystallography and molecular docking studies have provided insights into the binding mode of this compound with its target kinases. These findings are instrumental in guiding further optimization efforts to achieve greater selectivity and efficacy. Collaborative research efforts between academic institutions and pharmaceutical companies are underway to translate these discoveries into clinical applications.

Despite these promising developments, challenges remain, including the need for comprehensive toxicology studies and the optimization of formulation strategies to improve bioavailability. Future research directions may focus on combination therapies and the exploration of additional therapeutic indications beyond oncology, such as autoimmune diseases.

In conclusion, N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide represents a compelling case study in the rational design of kinase inhibitors. Its continued development underscores the importance of interdisciplinary collaboration in advancing chemical biology and medicinal chemistry research.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD